molecular formula C24H22IN3O2 B11179593 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11179593
M. Wt: 511.4 g/mol
InChI Key: AATVMRNWAWNJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a pyrazoloquinolinone derivative characterized by a tricyclic framework with a pyrazole ring fused to a quinolinone core. Key structural features include:

  • 4-(4-iodophenyl) substituent: Introduces steric bulk and electronic effects due to iodine’s polarizability.
  • 7,7-dimethyl groups: Improve lipophilicity and metabolic stability .
  • 2-phenyl group: Contributes to π-π stacking interactions in biological targets.

Molecular Formula: Estimated as C₂₄H₂₃IN₃O₂ (based on substitution patterns in analogs) .
Molecular Weight: ~542.3 g/mol (calculated with iodine’s atomic mass).

Synthetic routes for similar pyrazoloquinolinones involve multicomponent reactions of dimedone, substituted aldehydes, and aminopyrazoles under reflux conditions . The iodine substituent is likely introduced via halogenation or Suzuki coupling in later steps.

Properties

Molecular Formula

C24H22IN3O2

Molecular Weight

511.4 g/mol

IUPAC Name

4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H22IN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-8-10-15(25)11-9-14)21-22(26-17)27-28(23(21)30)16-6-4-3-5-7-16/h3-11,19,26-27H,12-13H2,1-2H3

InChI Key

AATVMRNWAWNJPC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)I)C(=O)C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate compound through a reaction involving aniline and diethyl ethoxymethylenemalonate, followed by further reactions to introduce the necessary functional groups . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazoloquinolinones and heterocyclic analogs:

Compound Name Molecular Formula MW (g/mol) Substituents Key Features Ref.
Target Compound C₂₄H₂₃IN₃O₂ 542.3 3-OH, 4-(4-I-C₆H₄), 7,7-diMe, 2-Ph High steric bulk; iodine enhances halogen bonding
4-(4-Chlorophenyl)-3,7,7-trimethyl-...-pyrazolo[3,4-b]quinolin-5-one C₁₉H₂₀ClN₃O 341.8 4-Cl, 3,7,7-triMe Lower molecular weight; chloro substituent for electronic modulation
4-(2-Chlorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-...-pyrazolo[3,4-b]quinolin-5-one C₂₄H₂₂ClN₃O₂ 428.9 3-OH, 4-(2-Cl-C₆H₄), 7,7-diMe, 2-Ph Ortho-chloro substitution may hinder binding in sterically sensitive targets
9-(Furan-2-carbonyl)-3,7,7-trimethyl-...-pyrazolo[3,4-b]quinolin-5-one (P1–P10) C₂₃H₂₃N₃O₃ 397.4 9-(furanoyl), 3,7,7-triMe Furanoyl group introduces planar aromaticity and π-stacking capability
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile C₁₉H₁₇ClN₂O 324.8 Pyrano-fused core, 9-Cl, 4-cyano Pyranoquinoline core lacks pyrazole; cyano group enhances dipole interactions
7-Methoxy-2-(4-methoxyphenyl)-...-pyrazolo[4,3-c]quinolin-3-one (PZ-II-029) C₂₀H₁₇N₃O₃ 359.4 7-OMe, 2-(4-OMe-Ph) Methoxy groups improve solubility and CNS penetration

Key Differences and Implications

Iodine vs. Chlorine Substituents :

  • The 4-iodophenyl group in the target compound increases molecular weight and polarizability compared to 4-chlorophenyl analogs . This may enhance halogen bonding in biological targets (e.g., kinase inhibitors) but reduce solubility.
  • Chlorine analogs (e.g., ) are more synthetically accessible and cheaper but lack iodine’s unique electronic properties.

Hydroxy Group Positioning: The 3-hydroxy group in the target compound and ’s analog improves hydrogen-bonding capacity compared to non-hydroxylated derivatives (e.g., ). This could enhance binding to enzymes like cyclooxygenase or kinases .

Core Modifications: Pyranoquinolines (e.g., ) lack the pyrazole ring, reducing nitrogen-rich pharmacophore interactions. Furanoyl-substituted derivatives (e.g., ) exhibit planar aromaticity, favoring intercalation in DNA or protein pockets.

Biological Activity Trends :

  • PZ-II-029 () demonstrates GABAA receptor subtype selectivity due to methoxy groups, suggesting the target compound’s iodine and hydroxy groups may optimize receptor affinity.
  • Chlorophenyl analogs () show moderate antimicrobial activity in preliminary studies, though data for the target compound are lacking.

Biological Activity

The compound 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a member of the pyrazoloquinoline class of compounds. This class has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H24IN3O\text{C}_{22}\text{H}_{24}\text{I}\text{N}_3\text{O}

This structure includes a hydroxyl group, an iodophenyl moiety, and a complex hexahydro-pyrazoloquinoline framework.

Anticancer Activity

Research indicates that compounds similar to 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazoloquinolines showed potent cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
3-hydroxy derivativeHeLa0.12
3-hydroxy derivativeHCT1160.41
Doxorubicin (control)HeLa2.29

These results suggest that the synthesized pyrazoloquinoline derivatives may be more effective than traditional chemotherapeutics in some cases .

Antimicrobial Activity

In addition to anticancer properties, certain pyrazolo compounds have shown promising antimicrobial activity. The mechanism often involves the inhibition of key enzymes or pathways in microbial cells. For example:

  • Inhibition of DHODH : Some pyrazole derivatives were found to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents.
  • Broad-spectrum Activity : Compounds from this class have shown activity against both Gram-positive and Gram-negative bacteria.

The biological activity of 3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer cell proliferation and microbial growth.
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Case Studies

Several case studies highlight the effectiveness of pyrazoloquinoline derivatives:

  • Study on HeLa Cells : A derivative exhibited an IC50 value of 0.12 μM against HeLa cells in vitro.
  • Enzymatic Assays : Compounds were tested for their ability to inhibit DHODH and showed higher activity compared to known inhibitors like brequinar and teriflunomide .

Q & A

Basic: How can I design a synthesis protocol for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole and quinoline precursors. Key steps include:

  • Cyclization reactions to form the pyrazoloquinoline core, often catalyzed by Lewis acids (e.g., ZnCl₂) or under microwave-assisted conditions to enhance yield .
  • Iodination at the 4-position using iodine monochloride (ICl) in dichloromethane, followed by purification via column chromatography .
  • Final functionalization of the hydroxyl group using protective groups (e.g., acetyl) to prevent side reactions .
    Characterization: Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC to verify purity (>95%) .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
  • X-ray crystallography for unambiguous confirmation of the 3D structure, particularly the stereochemistry at the hexahydroquinoline ring .
  • FT-IR spectroscopy to identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹ and carbonyl at ~1680 cm⁻¹) .

Advanced: How can I optimize reaction conditions to mitigate low yields?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading). Polar aprotic solvents (e.g., DMF) improve iodination efficiency .
  • Kinetic monitoring: Employ in-situ FT-IR or TLC to identify bottlenecks (e.g., incomplete cyclization) .
  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yield by 15–20% .

Advanced: How do I resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Dynamic effects: Variable-temperature NMR can distinguish conformational isomers in the hexahydroquinoline ring .
  • Complementary techniques: Compare X-ray data (rigid structure) with solution-phase NMR to identify dynamic equilibria .
  • Computational validation: Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and assign ambiguous peaks .

Advanced: What strategies assess biological activity in target-based assays?

Methodological Answer:

  • In vitro enzyme inhibition assays: Screen against kinases or phosphodiesterases using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine) .
  • Cellular uptake studies: Use LC-MS to quantify intracellular concentrations, ensuring the iodine substituent does not hinder membrane permeability .
  • Molecular docking: Perform AutoDock/Vina simulations to predict binding modes to target proteins (e.g., ATP-binding pockets) .

Advanced: How to address discrepancies in biological activity between batches?

Methodological Answer:

  • Enantiomeric purity: Use chiral HPLC to check for racemization, especially at the 3-hydroxy position .
  • Residual solvent analysis: GC-MS to detect traces of DMF or THF, which may interfere with assays .
  • Batch-to-batch comparison: Statistical analysis (ANOVA) of IC₅₀ values across multiple replicates .

Advanced: How to evaluate environmental impact during disposal?

Methodological Answer:

  • Fate studies: Use OECD 308/309 guidelines to assess biodegradation in water/soil matrices. Monitor iodine leaching via ICP-MS .
  • Ecotoxicology: Perform Daphnia magna acute toxicity tests (OECD 202) due to the compound’s lipophilic nature .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
  • Molecular dynamics (MD): Simulate interactions with lipid bilayers to optimize bioavailability .

Advanced: How to stabilize the compound under varying pH/temperature?

Methodological Answer:

  • pH stability studies: Use UV-Vis spectroscopy to track degradation in buffers (pH 1–13). The hydroxyl group is prone to oxidation at pH > 10 .
  • Thermogravimetric analysis (TGA): Determine decomposition thresholds (>200°C) for storage recommendations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.